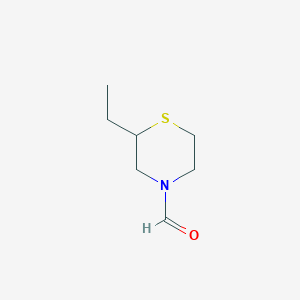
4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) is a chemical compound with the molecular formula C7H13NOS and a molecular weight of 159.25 g/mol . It is also known by its synonym, 2-Ethyl-thiomorpholine-4-carbaldehyde . This compound is characterized by the presence of a thiomorpholine ring substituted with an ethyl group and a formyl group.
Métodos De Preparación
The synthesis of 4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) typically involves the reaction of thiomorpholine with ethylating agents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the formyl group to an alcohol group using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) can be compared with other similar compounds, such as:
Thiomorpholinecarboxaldehyde: Lacks the ethyl substitution, leading to different chemical and biological properties.
2-Ethylmorpholine: Similar structure but without the formyl group, resulting in different reactivity and applications.
4-Morpholinecarboxaldehyde: Contains an oxygen atom instead of sulfur, leading to different chemical behavior and uses.
The uniqueness of 4-Thiomorpholinecarboxaldehyde, 2-ethyl-(8CI,9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H13NOS |
|---|---|
Peso molecular |
159.25 g/mol |
Nombre IUPAC |
2-ethylthiomorpholine-4-carbaldehyde |
InChI |
InChI=1S/C7H13NOS/c1-2-7-5-8(6-9)3-4-10-7/h6-7H,2-5H2,1H3 |
Clave InChI |
AXEDGKLMANSSBD-UHFFFAOYSA-N |
SMILES canónico |
CCC1CN(CCS1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


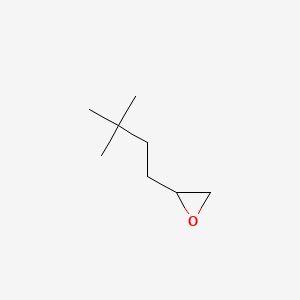
![Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13623765.png)
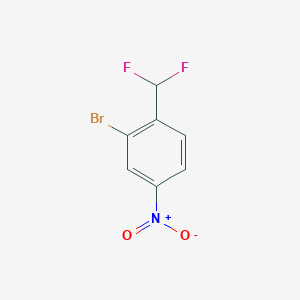
![Ethyl1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate](/img/structure/B13623779.png)
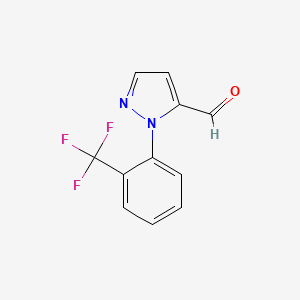
![[1,1'-Bi(cyclopentane)]-1-amine](/img/structure/B13623786.png)
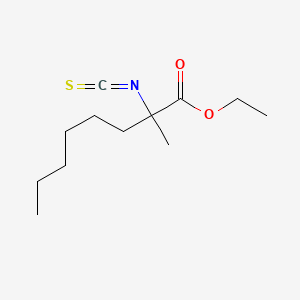
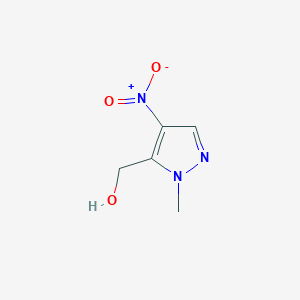
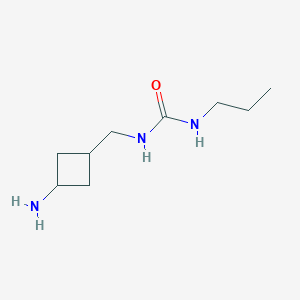
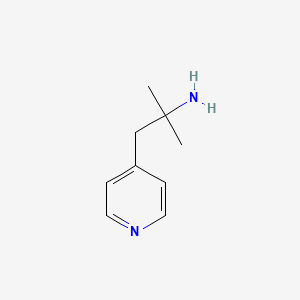
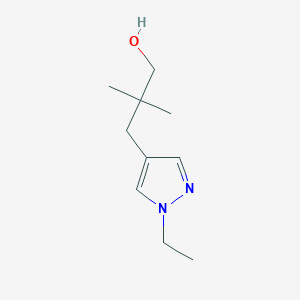
![(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol](/img/structure/B13623821.png)

![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pent-4-ynoic acid](/img/structure/B13623859.png)
